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Compound of Interest

Compound Name:
2-Amino-4-hydroxy-8-

methylquinoline

Cat. No.: B3331837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

applications of 2-Amino-4-hydroxy-8-methylquinoline, a versatile heterocyclic compound.

While specific documented applications in organic synthesis for this particular molecule are

limited in current literature, its structural motifs suggest significant potential as a building block

in medicinal chemistry and materials science. The protocols provided are based on established

methodologies for analogous quinoline systems and offer a strategic approach to its synthesis

and derivatization.

Introduction
Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range

of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The

presence of amino and hydroxyl groups on the quinoline core, as in 2-Amino-4-hydroxy-8-
methylquinoline, offers multiple reactive sites for further functionalization, making it an

attractive starting material for the synthesis of diverse compound libraries. This document

outlines a plausible synthetic route to 2-Amino-4-hydroxy-8-methylquinoline and discusses

its potential applications based on the known reactivity of related compounds.
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Table 1: Physicochemical Properties of 2-Amino-4-
hydroxy-8-methylquinoline

Property Value

Molecular Formula C₁₀H₁₀N₂O

Molecular Weight 174.20 g/mol

CAS Number 860715-42-0

Appearance (Predicted) Crystalline solid

Solubility
(Predicted) Soluble in DMSO and polar organic

solvents

Experimental Protocols
The synthesis of 2-Amino-4-hydroxy-8-methylquinoline can be approached through a multi-

step sequence starting from the readily available 4-hydroxy-8-methylquinolin-2(1H)-one. The

following protocol is adapted from established procedures for the synthesis of substituted

quinolines.[1][2]

Protocol 1: Synthesis of 2,4-dichloro-8-methylquinoline
This protocol describes the conversion of the quinolinone to the corresponding dichloro

derivative, a key intermediate for subsequent functionalization.

Materials:

4-hydroxy-8-methylquinolin-2(1H)-one

Phosphoryl chloride (POCl₃)

Phosphorus pentachloride (PCl₅)

Round-bottom flask

Reflux condenser
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Heating mantle

Ice bath

Procedure:

In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-8-

methylquinolin-2(1H)-one (1 equivalent).

Slowly add a mixture of phosphoryl chloride (5 equivalents) and phosphorus pentachloride

(1.2 equivalents) to the flask in a fume hood.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then carefully pour it

onto crushed ice with vigorous stirring.

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium

hydroxide solution) until a precipitate forms.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,4-

dichloro-8-methylquinoline.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Amino-4-chloro-8-
methylquinoline
This protocol details the selective amination at the C2 position of the dichloroquinoline

intermediate.

Materials:

2,4-dichloro-8-methylquinoline

Ammonia solution (e.g., 25% in water) or an ammonia equivalent (e.g., lithium

bis(trimethylsilyl)amide)
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Suitable solvent (e.g., ethanol, dioxane)

Sealed reaction vessel (if using ammonia solution at elevated temperatures)

Procedure:

Dissolve 2,4-dichloro-8-methylquinoline (1 equivalent) in a suitable solvent in a pressure-

rated reaction vessel.

Add an excess of the ammonia solution (e.g., 10-20 equivalents).

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the

reaction progress by TLC.

After cooling to room temperature, carefully vent the vessel.

Remove the solvent under reduced pressure.

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the

crude product.

Purify the crude 2-Amino-4-chloro-8-methylquinoline by column chromatography on silica

gel.

Protocol 3: Synthesis of 2-Amino-4-hydroxy-8-
methylquinoline
This final step involves the hydrolysis of the remaining chloro group to a hydroxyl group.

Materials:

2-Amino-4-chloro-8-methylquinoline

Aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH)

Round-bottom flask
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Reflux condenser

Procedure:

Suspend 2-Amino-4-chloro-8-methylquinoline (1 equivalent) in an aqueous acidic or basic

solution in a round-bottom flask.

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature.

Neutralize the solution with a suitable acid or base to precipitate the product.

Collect the solid by filtration, wash with water, and dry to afford 2-Amino-4-hydroxy-8-
methylquinoline.

The product can be further purified by recrystallization.

Potential Applications in Organic Synthesis
While specific examples of using 2-Amino-4-hydroxy-8-methylquinoline as a reactant are not

readily available in the literature, its structure suggests several potential applications:

Scaffold for Bioactive Molecules: The amino and hydroxyl groups serve as handles for

further derivatization. The amino group can undergo acylation, alkylation, and arylation

reactions, while the hydroxyl group can be alkylated or acylated to generate a variety of

ethers and esters. These derivatives can be screened for various biological activities.

Synthesis of Fused Heterocyclic Systems: The 1,2-amino-alcohol-like arrangement on the

aromatic ring makes it a potential precursor for the synthesis of fused heterocyclic systems,

such as oxazolo[4,5-b]quinolines, which are of interest in medicinal chemistry.

Ligand Synthesis for Metal Complexes: The 4-hydroxy-2-aminoquinoline moiety can act as a

bidentate ligand for various metal ions. Such complexes have potential applications in

catalysis and materials science, including as components of organic light-emitting diodes

(OLEDs).
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Visualizations
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Caption: Proposed synthetic pathway for 2-Amino-4-hydroxy-8-methylquinoline.
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Caption: Potential reaction pathways for the derivatization of 2-Amino-4-hydroxy-8-
methylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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